molecular formula C22H17N3O2 B12908881 Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- CAS No. 130946-65-5

Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl-

Cat. No.: B12908881
CAS No.: 130946-65-5
M. Wt: 355.4 g/mol
InChI Key: AQPKXVURWUVRLY-UHFFFAOYSA-N
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Description

1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system fused with an indeno-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylquinoline with an appropriate indeno-pyrazole precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.

Scientific Research Applications

1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxy and methyl groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinoline: Shares the quinoline ring system but lacks the indeno-pyrazole moiety.

    6-methoxyquinoline: Similar methoxy substitution but different overall structure.

    Indeno-pyrazole derivatives: Share the indeno-pyrazole core but differ in the substituents and overall structure.

Uniqueness

1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one is unique due to its combination of the quinoline and indeno-pyrazole systems, along with specific methoxy and methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

130946-65-5

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one

InChI

InChI=1S/C22H17N3O2/c1-12-10-19(23-18-9-8-14(27-3)11-17(12)18)25-21-15-6-4-5-7-16(15)22(26)20(21)13(2)24-25/h4-11H,1-3H3

InChI Key

AQPKXVURWUVRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54

Origin of Product

United States

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